molecular formula C9H10F3NS B2714038 1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine CAS No. 1270488-22-6

1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine

Cat. No. B2714038
CAS RN: 1270488-22-6
M. Wt: 221.24
InChI Key: ISQRHPRLPFPEPG-UHFFFAOYSA-N
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Description

“1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine” is an organic compound with the molecular formula C9H10F3NS . It contains a trifluoromethyl group, which is a functional group derived from the methyl group by replacing each hydrogen atom with a fluorine atom .

Scientific Research Applications

Visible-Light-Promoted S-Trifluoromethylation of Thiophenols

This compound can be used in the visible-light-promoted S-trifluoromethylation of thiophenols . In this process, arylthiolate anions form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .

2. Enhancement of Lipophilicity in Organic Molecules The trifluoromethylthio (CF3S) group, which is part of this compound, can be incorporated into organic molecules to enhance their lipophilicity . This can improve their ability to cross lipid membranes and increase their in vivo absorption rate .

Increased Stability Under Acidic Environments

Due to the electron-withdrawing property of the CF3S group, trifluoromethylthiolated compounds usually have higher stability (compared with their non-fluorinated counterparts) under acidic environments .

Applications in Pharmaceuticals

CF3S-containing molecules have found many applications in pharmaceuticals . For example, they are used in the appetite depressant drug Tiflorex and the anticoccidial drug Toltrazuril .

Transition Metal-Catalyzed Aromatic Trifluoromethylthiolation

This compound can be used in transition metal-catalyzed aromatic trifluoromethylation . This process has been developed over the past decade .

S-Perfluoroethylation and S-Perfluoro-Iso-Propylation of Thiophenols

Similar S-perfluoroethylation and S-perfluoro-iso-propylation of thiophenols can also be achieved using the corresponding perfluoroalkyl phenyl sulfones .

properties

IUPAC Name

1-[2-(trifluoromethylsulfanyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NS/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-6H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQRHPRLPFPEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1SC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine

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